molecular formula C14H11N3O2 B11858720 6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11858720
M. Wt: 253.26 g/mol
InChI Key: YZLWDZMNVRUKGJ-UHFFFAOYSA-N
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Description

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-one with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the suppression of tumor cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • 7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one

Uniqueness

6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and phenyl ring contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-[hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C14H11N3O2/c1-9-7-12-15-8-11(14(19)17(12)16-9)13(18)10-5-3-2-4-6-10/h2-8,18H,1H3

InChI Key

YZLWDZMNVRUKGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C(C3=CC=CC=C3)O)C2=O

Origin of Product

United States

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